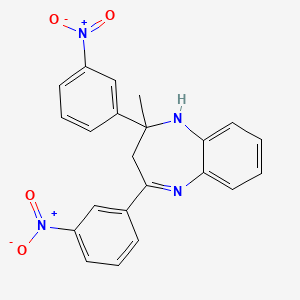
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by the presence of two nitrophenyl groups, which may influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction is carried out under mild conditions and shows good functional group compatibility.
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow synthesis due to its efficiency and scalability. For example, the flow synthesis of benzodiazepines from aminobenzophenones involves a combination of S_NAr reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation . This method allows for high conversion and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under appropriate conditions.
Reduction: Reduction of the nitro groups to amines is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce nitro groups to amines.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Products include nitrobenzene derivatives.
Reduction: Aminobenzodiazepine derivatives are formed.
Substitution: Halogenated or nitrated benzodiazepines are typical products.
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptor-ionophore complex, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in anxiolytic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Nitrazepam: Known for its hypnotic and sedative properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is unique due to the presence of two nitrophenyl groups, which may enhance its chemical reactivity and biological activity compared to other benzodiazepines. This structural feature could potentially lead to novel therapeutic applications and improved pharmacological profiles.
Eigenschaften
CAS-Nummer |
89587-00-8 |
|---|---|
Molekularformel |
C22H18N4O4 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-methyl-2,4-bis(3-nitrophenyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18N4O4/c1-22(16-7-5-9-18(13-16)26(29)30)14-21(15-6-4-8-17(12-15)25(27)28)23-19-10-2-3-11-20(19)24-22/h2-13,24H,14H2,1H3 |
InChI-Schlüssel |
GQBAUJSMSVZCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



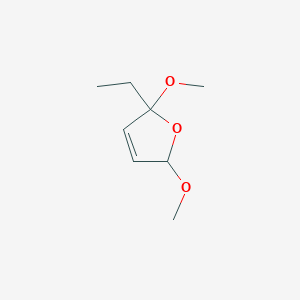
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)

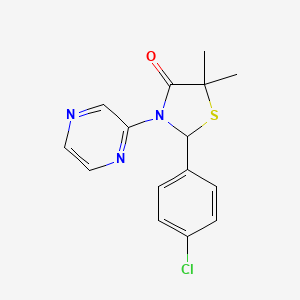
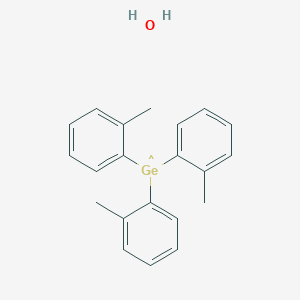
![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

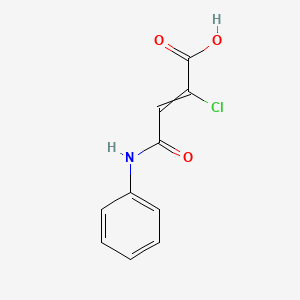

![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
